N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, a methyl group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide typically involves the reaction of 3-chloroaniline with 4-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as the solvent.
Major Products Formed:
Reduction: N-(3-chlorophenyl)-4-methyl-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-chloroaniline and 4-methyl-3-nitrobenzoic acid.
Scientific Research Applications
N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may enhance the compound’s binding affinity to specific targets, contributing to its overall activity.
Comparison with Similar Compounds
N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide can be compared with similar compounds such as:
N-(3-chlorophenethyl)-4-nitrobenzamide: This compound has a similar structure but with an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
2-chloro-N-(3-chlorophenyl)nicotinamide: This compound contains a nicotinamide moiety, which imparts different chemical and biological properties.
N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide: This compound has a more complex structure with additional functional groups, leading to distinct chemical behavior and applications.
Properties
Molecular Formula |
C14H11ClN2O3 |
---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-5-6-10(7-13(9)17(19)20)14(18)16-12-4-2-3-11(15)8-12/h2-8H,1H3,(H,16,18) |
InChI Key |
XLAZCOJKKUOINF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.